molecular formula C10H15NO B8338575 5-Butoxy-alpha-picoline

5-Butoxy-alpha-picoline

Cat. No. B8338575
M. Wt: 165.23 g/mol
InChI Key: RLFSZUPYKRYPTQ-UHFFFAOYSA-N
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Patent
US05219847

Procedure details

A mixture of 11.0 g (0.10 mol) of 5-hydroxy-2-methylpyridine (commercially available), 13.8 g (0.10 mol) of n-butyl bromide and 6.00 g (0.04 mol) of anhydrous potassium carbonate with 100 ml of acetone was refluxed for 24 hours, the solvent was removed, 100 ml of water was added, and the mixture was extracted with chloroform. The chloroform layer was washed with water, dried over anhydrous sodium sulfate, and then concentrated under a reduced pressure. The residue was separated by silica gel column chromatography (ethyl acetate:hexane=1:4) to give 8.00 g of an oily product (yield 47.9%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
47.9%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.[CH2:9](Br)[CH2:10][CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:9]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1)[CH2:10][CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
13.8 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
100 ml of water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by silica gel column chromatography (ethyl acetate:hexane=1:4)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1C=CC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 47.9%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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